2,3,3,3-Tetrafluoro-1-iodoprop-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

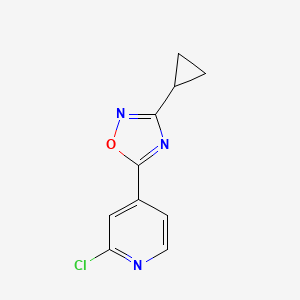

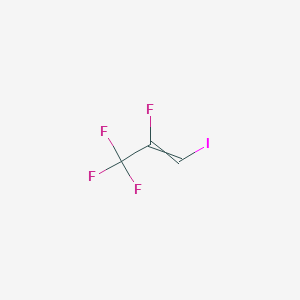

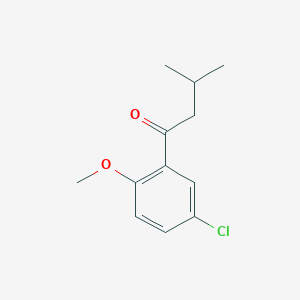

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene is a compound with the molecular formula C3HF4I . It is also known by its synonyms this compound, 672339-38-7, 885275-66-1, C3HF4I, and DTXSID80694229 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that 2,3,3,3-Tetrafluoroprop-1-ene, a similar compound, has been used in car air-conditioning systems .Molecular Structure Analysis

The molecular structure of this compound includes one carbon-carbon double bond, one carbon-iodine single bond, and multiple carbon-fluorine single bonds . The compound has a molecular weight of 239.94 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.94 g/mol . It has a complexity of 102 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Stereoselective Synthesis: 2,3,3,3-Tetrafluoro-1-iodoprop-1-ene facilitates the stereoselective synthesis of CF3-substituted trans- and cis-enediynes through carbocupration or hydrostannation reactions. This process results in the formation of CF3-containing vinyl ethers in excellent yields, highlighting its utility in complex chemical syntheses (Konno et al., 2014).

Thermophysical Properties

Vapor Phase Behavior

The P-V-T properties of 2,3,3,3-Tetrafluoroprop-1-ene, also known as HFO-1234yf, were measured to understand its behavior as an environmentally friendly refrigerant. This research is crucial for applications in refrigeration and air conditioning systems (Nicola et al., 2010).

Vapor-Liquid Equilibria

Understanding the vapor-liquid equilibrium of 2,3,3,3-Tetrafluoroprop-1-ene in mixtures with other compounds like isobutane is essential for its application in refrigeration systems. Such data help in optimizing the design and performance of these systems (Hu et al., 2014).

Thermal Conductivity and Viscosity

Measurements of thermal conductivity and viscosity of 2,3,3,3-Tetrafluoroprop-1-ene contribute to a deeper understanding of its thermodynamic properties, which is significant for its use in thermal systems (Perkins & Huber, 2011); (Huber & Assael, 2016).

Environmental Considerations

Refrigerant Applications

Due to its low global warming potential, 2,3,3,3-Tetrafluoroprop-1-ene is considered a promising alternative refrigerant. Research into its thermodynamic properties supports its potential use in replacing refrigerants with high global warming potential (Fedele et al., 2013).

Solubility in Lubricants

Knowledge about the solubility of 2,3,3,3-Tetrafluoroprop-1-ene in various lubricant oils is critical for designing efficient refrigeration systems. This data helps in selecting suitable lubricants for systems using this refrigerant (Jia et al., 2021).

Direcciones Futuras

While specific future directions for 2,3,3,3-Tetrafluoro-1-iodoprop-1-ene were not found in the search results, similar compounds such as trans-1,3,3,3-Tetrafluoropropene have been developed as “fourth generation” refrigerants to replace fluids such as R-134a . This suggests that this compound could potentially have similar applications in the future.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2,3,3,3-Tetrafluoro-1-iodoprop-1-ene can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "1,3-Difluoro-2-propanol", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate", "Methanol", "Tetrahydrofuran" ], "Reaction": [ "Step 1: Conversion of 1,3-Difluoro-2-propanol to 2,3-Difluoropropionaldehyde", "React 1,3-Difluoro-2-propanol with sulfuric acid to form 2,3-Difluoropropionaldehyde", "Step 2: Conversion of 2,3-Difluoropropionaldehyde to 2,3-Difluoropropionic acid", "React 2,3-Difluoropropionaldehyde with hydrogen peroxide and sodium hydroxide to form 2,3-Difluoropropionic acid", "Step 3: Conversion of 2,3-Difluoropropionic acid to 2,3,3,3-Tetrafluoropropionic acid", "React 2,3-Difluoropropionic acid with iodine to form 2,3,3,3-Tetrafluoropropionic acid", "Step 4: Conversion of 2,3,3,3-Tetrafluoropropionic acid to 2,3,3,3-Tetrafluoro-1-iodoprop-1-ene", "React 2,3,3,3-Tetrafluoropropionic acid with magnesium sulfate and methanol to form methyl 2,3,3,3-Tetrafluoropropionate", "React methyl 2,3,3,3-Tetrafluoropropionate with iodine and sodium bicarbonate to form 2,3,3,3-Tetrafluoro-1-iodoprop-1-ene" ] } | |

Número CAS |

672339-38-7 |

Fórmula molecular |

C3HF4I |

Peso molecular |

239.94 g/mol |

Nombre IUPAC |

(E)-2,3,3,3-tetrafluoro-1-iodoprop-1-ene |

InChI |

InChI=1S/C3HF4I/c4-2(1-8)3(5,6)7/h1H/b2-1+ |

Clave InChI |

UNHLMLCCHROJMY-OWOJBTEDSA-N |

SMILES isomérico |

C(=C(\C(F)(F)F)/F)\I |

SMILES |

C(=C(C(F)(F)F)F)I |

SMILES canónico |

C(=C(C(F)(F)F)F)I |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1423130.png)

![4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1423131.png)

![2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1423140.png)